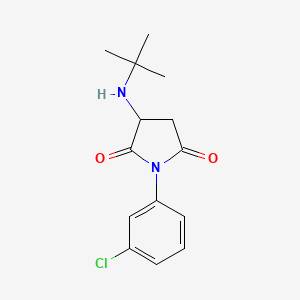
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been widely used in clinical practice for over 70 years. Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It is effective against a wide range of gram-positive and gram-negative bacteria, as well as some anaerobic bacteria.
Mecanismo De Acción
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been shown to have a number of biochemical and physiological effects on bacterial cells. It can inhibit DNA replication, RNA synthesis, and protein synthesis. In addition, chloramphenicol has been shown to have an effect on the cell membrane, causing changes in membrane permeability and ion transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol is a useful antibiotic for laboratory experiments because it is effective against a wide range of bacteria and can be easily obtained. However, it has some limitations, including the potential for toxicity to mammalian cells and the possibility of bacterial resistance.
Direcciones Futuras
There are a number of future directions for research on chloramphenicol. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the mechanism of action of chloramphenicol and other antibiotics, with the goal of developing new drugs that are more effective and have fewer side effects. Finally, there is a need for further research on the potential environmental impact of chloramphenicol and other antibiotics, particularly in relation to the development of antibiotic-resistant bacteria.
Métodos De Síntesis
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol can be synthesized by a variety of methods, including chemical synthesis and fermentation. The most common method of production is by fermentation of the soil bacterium Streptomyces venezuelae. The fermentation process involves the use of a complex medium that contains a source of carbon, nitrogen, and other nutrients. The fermentation broth is then extracted and purified to obtain the final product.
Aplicaciones Científicas De Investigación
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been extensively studied for its antimicrobial properties and has been used to treat a variety of bacterial infections. In addition to its clinical use, chloramphenicol has also been used in scientific research to study the mechanism of action of antibiotics and to investigate the role of protein synthesis in bacterial cells.
Propiedades
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

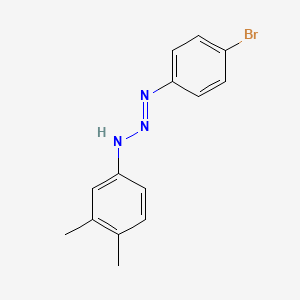
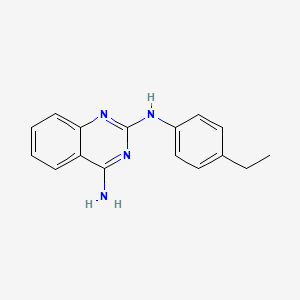
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)
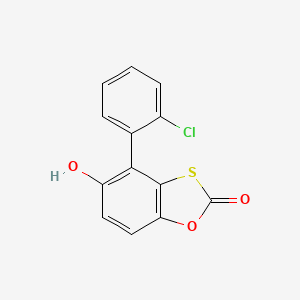
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
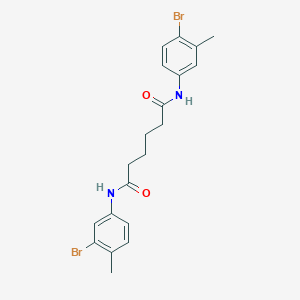
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
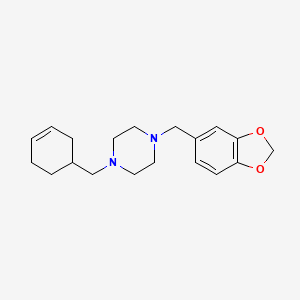
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
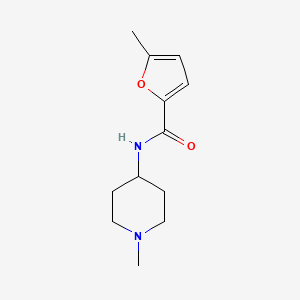
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)
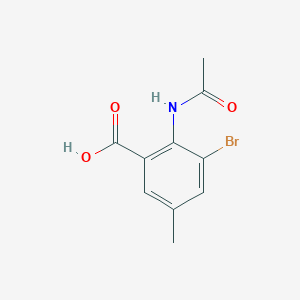
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)